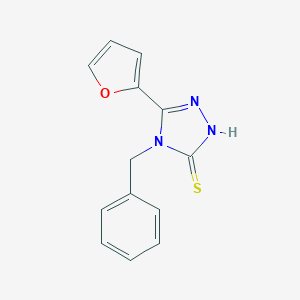

4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The compound also contains a benzyl group and a furan ring .

Molecular Structure Analysis

The molecular structure of “this compound” includes a 1,2,4-triazole ring, a benzyl group, and a furan ring . The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms. The benzyl group consists of a phenyl ring attached to a methylene (-CH2-) group. The furan ring is a five-membered ring with four carbon atoms and one oxygen atom .Scientific Research Applications

Chemical Synthesis and Characterization

The synthesis and structural characterization of compounds like "4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol" involve complex chemical reactions and analytical techniques. For example, derivatives of this compound have been synthesized from furan-2-carboxylic acid hydrazide, involving processes such as Mannich base formation and thiol-thione tautomeric equilibrium investigations (Koparır, Çetin, & Cansiz, 2005). These synthetic pathways are crucial for creating compounds with desired properties for further applications in medicinal chemistry and materials science.

Antimicrobial Activities

Research has shown that derivatives of the 4H-1,2,4-triazole-3-thiol class exhibit antimicrobial properties, making them potential candidates for developing new antimicrobial agents. For instance, certain synthesized triazolothiadiazole and triazolothiadiazine derivatives containing furan-2-yl groups have been evaluated for their antimicrobial activities against various microorganisms, suggesting their usefulness in addressing antibiotic resistance issues (Siwek, Wujec, Stefanska, & Paneth, 2009).

Anticonvulsant Properties

Compounds within this chemical class have also been studied for their potential anticonvulsant effects. Such investigations are fundamental for developing new therapeutic agents for epilepsy and other seizure-related disorders. The anticonvulsant activity of 5-(furan-2-yl)-4R1-1,2,4-triazole-3-thione S-derivatives, for example, has been explored, indicating that certain derivatives exhibit significant activity, which could lead to the development of novel anticonvulsant drugs (Parchenko, 2018).

Corrosion Inhibition

Interestingly, benzimidazole derivatives related to the triazole-thiol family have shown promise as corrosion inhibitors for metals in acidic environments. This application is crucial for protecting industrial equipment and infrastructure from corrosion damage, thereby extending their service life and reducing maintenance costs. Studies have demonstrated the efficacy of such compounds in inhibiting mild steel corrosion in hydrochloric acid, providing insights into their potential industrial applications (Yadav, Behera, Kumar, & Sinha, 2013).

Future Directions

The future directions for research on “4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol” could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields, such as medicine and pharmacology, could be explored .

Mechanism of Action

Target of Action

Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity .

Mode of Action

It’s worth noting that triazole derivatives have been proven to exhibit significant antibacterial activity .

Result of Action

It’s known that triazole derivatives have significant antibacterial activity , which suggests that they may inhibit bacterial growth or proliferation.

properties

IUPAC Name |

4-benzyl-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS/c18-13-15-14-12(11-7-4-8-17-11)16(13)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPXKZSQUBMCAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B431133.png)

![6,6-dimethyl-2-[(2-naphthylmethyl)sulfanyl]-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B431134.png)

![2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-3-(2-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B431135.png)

![4-(4-methoxyphenyl)-7,7-dimethyl-1-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-4H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(9H)-one](/img/structure/B431136.png)

![2-[(4-bromobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylamine](/img/structure/B431139.png)

![2-(hexylsulfanyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B431140.png)

![7-methyl-3-(2-methylprop-2-enyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B431143.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B431145.png)

![2-[(4-Bromobenzyl)sulfanyl]-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamine](/img/structure/B431146.png)

![1-[2-(diethylamino)ethyl]chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B431152.png)

![1-(2-Pyrrolidin-1-yl-ethyl)-1H-chromeno[3,4-d]imidazol-4-one](/img/structure/B431154.png)